molecular formula C20H20O4S2 B12558596 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- CAS No. 182081-91-0

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-

Cat. No.: B12558596
CAS No.: 182081-91-0
M. Wt: 388.5 g/mol
InChI Key: YBZBUNXGUKVAGB-UHFFFAOYSA-N
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Description

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is a high-purity, specialized chemical reagent designed for research applications in synthetic organic chemistry. The compound features a unique molecular architecture that integrates an unsaturated octen-yne backbone with two phenylsulfonyl groups. This structure suggests significant potential as a versatile intermediate or building block in the development of novel synthetic methodologies, particularly for cycloaddition reactions or cascade transformations that leverage the reactivity of both the alkyne and alkene functionalities. The electron-withdrawing nature of the bis(phenylsulfonyl) groups is expected to profoundly influence the compound's reactivity, potentially enabling its use in the synthesis of complex molecular frameworks that are difficult to access through conventional means. As a reagent, it may be particularly valuable for constructing conjugated systems or for use in multi-component reactions where it can act as a multi-functional coupling partner. This product is intended for use by qualified researchers in laboratory settings only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182081-91-0

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(benzenesulfonyl)oct-1-en-3-ynylsulfonylbenzene

InChI

InChI=1S/C20H20O4S2/c1-2-3-4-5-12-17-20(25(21,22)18-13-8-6-9-14-18)26(23,24)19-15-10-7-11-16-19/h6-11,13-17H,2-4H2,1H3

InChI Key

YBZBUNXGUKVAGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 1 Octen 3 Yne, 1,1 Bis Phenylsulfonyl

Analysis of the Geminal Bis(phenylsulfonyl) Functional Group

The geminal bis(phenylsulfonyl) group is a prominent feature of the target molecule, significantly influencing its electronic properties and reactivity. This functional group is a strong electron-withdrawing group, rendering the adjacent vinylic proton acidic and the double bond susceptible to nucleophilic attack.

A primary disconnection strategy for the C=C double bond bearing the geminal bis(phenylsulfonyl) group points towards an olefination reaction. The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a sulfonyl-stabilized carbanion with a carbonyl compound. In the context of our target molecule, this disconnection suggests a reaction between an aldehyde precursor and a reagent that can provide the bis(phenylsulfonyl)methylidene unit.

Another viable approach for the formation of the C=C bond with the geminal bis(phenylsulfonyl) group is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as bis(phenylsulfonyl)methane (B177063) , in the presence of a base. The acidity of the methylene protons in bis(phenylsulfonyl)methane makes it an excellent substrate for this transformation.

The key starting material for introducing the geminal bis(phenylsulfonyl) moiety is bis(phenylsulfonyl)methane . Its synthesis and properties are well-documented.

Interactive Data Table: Properties of Bis(phenylsulfonyl)methane
PropertyValueReference
CAS Number3406-02-8 sigmaaldrich.com
Molecular FormulaC13H12O4S2 sigmaaldrich.com
Molecular Weight296.36 g/mol
AppearanceWhite to off-white solid

Disconnections Pertaining to the Octen-yne Backbone

The 1-octen-3-yne (B94658) backbone is a conjugated enyne system, which presents its own set of synthetic challenges and opportunities. A logical disconnection point is the C-C single bond between the double and triple bonds, or the C-C bonds within the alkyl chain.

A primary disconnection of the enyne moiety leads to a precursor aldehyde, 2-octynal . This α,β-alkynyl aldehyde is a suitable electrophile for the aforementioned Knoevenagel condensation or Julia-Kocienski olefination. The synthesis of 2-octynal itself can be achieved through various methods, including the oxidation of the corresponding alcohol, 2-octyn-1-ol.

Further disconnection of 2-octynal at the triple bond suggests a coupling reaction, such as the Sonogashira coupling, between a terminal alkyne (1-hexyne) and a two-carbon electrophile bearing an aldehyde functionality or its precursor.

Interactive Data Table: Properties of 2-Octynal
PropertyValueReference
CAS Number1846-68-0 wikipedia.orgnih.gov
Molecular FormulaC8H12O wikipedia.orgnih.gov
Molecular Weight124.18 g/mol nih.gov
AppearanceLiquid wikipedia.org
Boiling Point74-76 °C/15 mmHg wikipedia.orgnih.gov
Density0.871 g/mL at 25 °C wikipedia.orgnih.gov

Convergent versus Linear Synthetic Strategies for the Compound

For the target molecule, a convergent approach would involve the separate synthesis of the 2-octynal fragment and the bis(phenylsulfonyl)methane fragment. These two key intermediates would then be combined in a single step, such as a Knoevenagel condensation, to afford the final product. This strategy is likely to be more efficient than a linear approach.

Interactive Data Table: Comparison of Synthetic Strategies
StrategyDescriptionAdvantagesDisadvantages
LinearStep-by-step construction from a single starting material.Conceptually simple to plan.Often results in lower overall yield due to the multiplicative nature of step yields. A failure in any step compromises the entire synthesis.
ConvergentIndependent synthesis of key fragments followed by their coupling.Higher overall yield. Allows for parallel synthesis, saving time. Easier to purify intermediates.May require more complex planning to ensure the fragments can be coupled efficiently.

A plausible convergent synthesis would proceed via the Knoevenagel condensation of 2-octynal with bis(phenylsulfonyl)methane. This reaction is typically catalyzed by a mild base, such as piperidine (B6355638) or a tertiary amine, and often requires azeotropic removal of water to drive the reaction to completion.

Advanced Reactivity and Reaction Mechanisms of 1 Octen 3 Yne, 1,1 Bis Phenylsulfonyl

Reactivity Profile and Chemoselectivity

The reactivity of 1-Octen-3-yne (B94658), 1,1-bis(phenylsulfonyl)- is dominated by the powerful electron-withdrawing capabilities of the two phenylsulfonyl groups attached to the C-1 position. These groups significantly lower the electron density of the C1-C2 double bond, making it a focal point for various chemical transformations. The conjugated enyne system allows for the potential transmission of electronic effects along the C1 to C4 portion of the molecule. However, the overwhelming electronic influence of the gem-bis(sulfonyl) moiety primarily localizes the reactivity to the alkene portion, making it a powerful electrophilic partner in a multitude of reactions.

Electrophilic Activation and Michael Acceptor Properties

The most prominent feature of the reactivity profile of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is the profound electrophilic character of its terminal double bond. The geminal bis(phenylsulfonyl) groups function as potent activating groups, making the alkene an exceptional Michael acceptor.

The presence of two sulfonyl groups at C-1 polarizes the π-system of the double bond, creating a significant partial positive charge on the C-2 atom. This renders the molecule highly susceptible to conjugate addition by a wide array of nucleophiles. This reactivity is analogous to that observed in simpler, yet structurally related, compounds like 1,1-bis(phenylsulfonyl)ethylene (B1206362) and 1,2-bis(phenylsulfonyl)ethylene, which are well-established as versatile Michael acceptors in organic synthesis. researchgate.netsigmaaldrich.com The addition of a nucleophile to the C-2 position generates a resonance-stabilized carbanion at C-1, where the negative charge is effectively delocalized by the two adjacent sulfonyl groups. This stabilization provides a strong thermodynamic driving force for the conjugate addition process.

The chemoselectivity of nucleophilic attack is directed almost exclusively to the C1-C2 alkene, leaving the C3-C4 alkyne moiety intact under typical Michael addition conditions. The alkyne is significantly less electrophilic than the highly activated alkene, ensuring a predictable and controlled reaction outcome. This selective reactivity allows for the introduction of a wide variety of substituents at the C-2 position, which can be further elaborated, making the parent compound a valuable synthetic building block.

Michael Acceptor SubstrateActivating Group(s)Relative Reactivity (Conceptual)Typical Nucleophiles
1-OcteneNoneLowStrongly basic organometallics
Methyl Acrylate-COOCH₃ModerateAmines, Enolates, Thiolates
1,1-Bis(phenylsulfonyl)ethylene-SO₂Ph (x2)Very HighWide range of soft and hard nucleophiles
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)--SO₂Ph (x2)Very HighAmines, Enolates, Organocuprates, Thiolates

Nucleophilic Reactivity of Derived Carbanions

Following the Michael addition of a nucleophile to the C-2 position of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, a key intermediate is formed: a carbanion at the C-1 position, stabilized by the two adjacent phenylsulfonyl groups. The acidity of protons alpha to sulfonyl groups is a well-documented phenomenon, and the resulting carbanions are synthetically useful nucleophiles. acs.orgsiue.edu This C-1 carbanion is a soft, stabilized nucleophile that can participate in a variety of subsequent bond-forming reactions.

The synthetic utility of this derived carbanion is significant. It can be trapped in situ with various electrophiles, allowing for the one-pot formation of multiple carbon-carbon or carbon-heteroatom bonds. For instance, the reaction sequence can involve an initial conjugate addition followed by an intramolecular cyclization or an intermolecular reaction with an added electrophile, such as an alkyl halide or a carbonyl compound. The addition of such sulfonyl-stabilized carbanions to aldehydes is a known method for constructing complex molecular frameworks. researchgate.net This tandem reactivity, where the initial Michael addition sets the stage for a subsequent nucleophilic attack by the resulting anion, provides a powerful strategy for rapidly building molecular complexity from the 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- scaffold. The reactivity of carbanions stabilized by sulfonyl groups has been extensively studied, showcasing their utility in forming various cyclic and acyclic structures. acs.org

Radical Reaction Pathways and Intermediates

Beyond its ionic reaction pathways, the 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- framework is also amenable to transformations involving radical intermediates. The enyne moiety is a common participant in radical cascade reactions, and the sulfonyl groups can influence these pathways. rsc.orgacs.orgacs.orgresearchgate.net

Radical reactions can be initiated in several ways:

Addition to the Alkene: The electron-deficient C1-C2 double bond is a good acceptor for nucleophilic radicals. nih.gov Addition of a radical to C-2 would generate a highly stabilized radical at C-1, flanked by the two sulfonyl groups.

Addition to the Alkyne: Radicals can also add to the alkyne moiety, typically in an exo-dig fashion, to generate a vinyl radical intermediate. This is a common initiating step in the radical cyclization of enynes. nih.gov

Generation of Sulfonyl Radicals: Sulfonyl radicals can be generated from various precursors and subsequently add to unsaturated systems like alkenes and alkynes. acs.orgrsc.orgrsc.orgnih.gov While the bis(phenylsulfonyl) groups in the title compound are generally stable, related sulfonyl compounds can be precursors to sulfonyl radicals under specific photocatalytic or thermal conditions. acs.org

Once a radical intermediate is formed, it can undergo a cascade of reactions, most notably intramolecular cyclization. For example, if a radical adds to the alkyne, the resulting vinyl radical could cyclize onto a tethered functional group or participate in further intermolecular reactions. The sulfonyl group itself can be eliminated as a sulfonyl radical in certain reaction sequences, a process known as β-elimination of a sulfonyl radical. nih.gov The interplay between the radical addition and cyclization steps, influenced by the electronic nature of the bis(phenylsulfonyl) group, allows for the synthesis of complex carbo- and heterocyclic structures. rsc.orgacs.org

Cycloaddition Reactions

The electronically distinct unsaturated systems within 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- allow it to participate in cycloaddition reactions, acting primarily as the electron-poor component.

As a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mychemblog.comlibretexts.orglibretexts.org The reaction is most efficient when there is a significant electronic difference between the two components, typically involving an electron-rich diene and an electron-poor dienophile. libretexts.orglibretexts.org

The C1-C2 double bond of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is exceptionally electron-deficient due to the two attached phenylsulfonyl groups. This makes it a highly activated and potent dienophile for Diels-Alder reactions. Its reactivity is comparable to or greater than that of other strongly activated dienophiles like maleic anhydride (B1165640) or 1,2-bis(phenylsulfonyl)ethylene. researchgate.net The presence of these activating groups dramatically accelerates the rate of the cycloaddition, allowing it to proceed under mild conditions with a wide range of dienes.

In an intermolecular Diels-Alder reaction, 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- reacts with a conjugated diene to yield a cyclohexene (B86901) derivative. nih.govlibretexts.org The C1-C2 alkene acts as the 2π-electron component, while the diene provides the 4π-electron system. The alkyne portion of the molecule does not participate in the cycloaddition and remains as a substituent on the newly formed ring.

For example, the reaction with a simple acyclic diene like 1,3-butadiene (B125203) would produce a cyclohexene ring bearing the gem-bis(phenylsulfonyl) group and the butynyl side chain. The reaction is concerted and stereospecific, preserving the stereochemistry of the diene in the product. mdpi.com With cyclic dienes such as cyclopentadiene, the reaction typically favors the formation of the endo isomer due to secondary orbital interactions, resulting in a bicyclic adduct. The use of sulfonyl-substituted alkenes as dienophiles in [4+2] cycloadditions is a well-established method for synthesizing highly functionalized cyclic systems. acs.org

Representative Intermolecular Diels-Alder Reactions
DieneDienophileExpected Product Structure
1,3-Butadiene1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-4-(But-1-yn-1-yl)-1,1-bis(phenylsulfonyl)cyclohex-3-ene
Cyclopentadiene1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-5-(But-1-yn-1-yl)-2,2-bis(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene (endo favored)
2,3-Dimethyl-1,3-butadiene1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-4-(But-1-yn-1-yl)-1,2-dimethyl-4,4-bis(phenylsulfonyl)cyclohex-1-ene
Stereochemical Outcomes and Regioselectivity

The reactivity of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- is dominated by the two sulfonyl groups at the C1 position. These groups exert a strong electron-withdrawing effect, which polarizes the conjugated π-system, making the C2-carbon highly electrophilic and an excellent Michael acceptor.

In nucleophilic addition reactions , the regioselectivity is overwhelmingly directed by the attack of the nucleophile at the C2 position. This conjugate addition is favored because it generates a resonance-stabilized carbanion at C1, where the negative charge is effectively delocalized by the two adjacent phenylsulfonyl groups. The stereochemical outcome of a subsequent protonation or reaction of this intermediate is influenced by steric and electronic factors. libretexts.orgyoutube.com For instance, in an uncatalyzed reaction in solution, the approach of the nucleophile to the planar sp²-hybridized C2 carbon would generally result in a racemic mixture if a new stereocenter is formed, unless molecular constraints dictate a preferred trajectory. libretexts.orgyoutube.com The Felkin-Ahn model and related principles can be used to predict the stereochemical outcome in cases where a chiral center is adjacent to the reaction site. youtube.comyoutube.com

In cycloaddition reactions , both regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. As a highly electron-deficient dipolarophile and dienophile, the reactivity of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- is controlled by the interaction of its low-energy Lowest Unoccupied Molecular Orbital (LUMO) with the Highest Unoccupied Molecular Orbital (HOMO) of the reacting partner (e.g., the 1,3-dipole). wikipedia.org This LUMO-controlled reactivity dictates which termini of the two reactants will bond, leading to high regioselectivity. For example, in a 1,3-dipolar cycloaddition with a nitrone, the interaction between the LUMO of the enyne and the HOMO of the nitrone favors the formation of a specific regioisomer. wikipedia.orgrsc.org

[2+2] Cycloadditions for Carbocyclic Ring Formation

The electron-deficient nature of the double bond in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it a suitable candidate for [2+2] cycloaddition reactions, a powerful method for constructing strained four-membered cyclobutane (B1203170) and cyclobutene (B1205218) rings. nih.gov These reactions can occur with the double bond of the enyne system reacting with another alkene, or the triple bond reacting with an alkene to form a cyclobutene. nih.gov

Mechanism of Cyclobutene Formation

The formation of a cyclobutene ring from the reaction of the alkyne moiety of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- with an alkene is typically not a concerted thermal process, which is forbidden by orbital symmetry rules. libretexts.org Instead, the reaction generally proceeds through one of several alternative mechanistic pathways:

Photochemical Cycloaddition: Direct UV irradiation can promote one of the reactants to an excited state, which can then undergo a stepwise cycloaddition via a diradical intermediate to form the cyclobutane ring. nih.govlibretexts.org

Transition-Metal Catalysis: A more common and controlled method involves the use of transition-metal catalysts (e.g., Ni, Rh, or Ti). The mechanism often involves the formation of a five-membered metallacycle (a metallacyclopentene) from the oxidative coupling of the alkyne and the alkene to the metal center. Subsequent reductive elimination from this intermediate yields the final cyclobutene product. nih.gov This pathway offers excellent control over the reaction and allows for the development of enantioselective variants. nih.gov

Stepwise Ionic Mechanism: With highly polarized reactants, such as a very electron-rich alkene (e.g., a ketene (B1206846) acetal) and the electron-poor alkyne, a stepwise mechanism involving a zwitterionic intermediate can be operative.

Scope and Limitations in Diverse Systems

The success of [2+2] cycloadditions involving 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- is highly dependent on the nature of the alkene partner and the reaction conditions.

Scope:

Activated Alkenes: The reaction works most efficiently with activated or electron-rich alkenes, such as enamines, enol ethers, and ketene acetals. The strong electronic complementarity between the electron-rich alkene and the electron-poor enyne system facilitates the reaction.

Strained Alkenes: Strained alkenes, like norbornene, are also excellent reaction partners due to the release of ring strain upon reaction.

Intramolecular Variants: If the alkene is tethered to the enyne substrate, intramolecular [2+2] cycloadditions can provide efficient access to fused bicyclic ring systems. nih.gov

Limitations:

Homodimerization: The high reactivity of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- can lead to competitive self-dimerization, a common side reaction for highly activated enynes. nih.gov

Unactivated Alkenes: Reactions with simple, unactivated alkenes are often challenging and may require harsh conditions or highly specific catalysts, leading to lower yields and potential side reactions.

Regioselectivity: In cases where both the double and triple bonds of the enyne can react, controlling the chemoselectivity to favor cyclobutene formation over cyclobutane formation can be difficult and is dependent on the specific catalyst and conditions employed.

The table below illustrates the potential scope of [2+2] cycloadditions with the alkene moiety of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-.

Alkene PartnerCatalyst/ConditionsExpected Product Type
Ethyl vinyl etherLewis Acid or hv2-Ethoxy-3-(pent-1-yn-1-yl)-3-(1,1-bis(phenylsulfonyl)methyl)cyclobutane
StyreneVisible Light, Photocatalyst2-Phenyl-3-(pent-1-yn-1-yl)-3-(1,1-bis(phenylsulfonyl)methyl)cyclobutane
NorborneneHeat or hvFused Tricyclic Adduct
CyclohexenehvFused Bicyclic Adduct

[3+2] Cycloadditions and Related Cascade Processes

The highly electrophilic nature of both the double and triple bonds in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it an exceptional dipolarophile for [3+2] cycloaddition reactions. fao.org This class of reactions provides a direct and atom-economical route to a wide variety of five-membered heterocyclic rings. beilstein-journals.orgrsc.org

With Azomethine Ylides, Nitrones, and Nitrile Oxides

1,3-Dipolar cycloadditions with common dipoles proceed with high regioselectivity, governed by the FMO interaction between the HOMO of the dipole and the LUMO of the electron-deficient enyne. wikipedia.org The reaction typically occurs preferentially at the more activated C=C double bond.

Azomethine Ylides: These dipoles react readily to form highly substituted pyrrolidine (B122466) derivatives. nih.govrsc.org The nucleophilic carbon of the ylide attacks the C2 position of the enyne, and the reaction is often highly stereoselective.

Nitrones: The cycloaddition of nitrones yields isoxazolidine (B1194047) rings. wikipedia.orgnih.gov The regiochemistry is predictable, with the oxygen atom of the nitrone typically bonding to the C2 carbon of the enyne due to the controlling LUMO(enyne)-HOMO(nitrone) interaction. wikipedia.orgrsc.org

Nitrile Oxides: Generated in situ, nitrile oxides react to form isoxazoline (B3343090) rings. researchgate.netnih.gov Similar to nitrones, the reaction is highly regioselective and provides a direct entry to this important heterocyclic motif. mdpi.comnih.gov

The following table summarizes the expected outcomes of these [3+2] cycloaddition reactions.

1,3-DipoleDipole Source ExampleResulting Heterocycle
Azomethine YlideSarcosine + AldehydePyrrolidine
NitroneN-Benzyl-α-phenylnitroneIsoxazolidine
Nitrile OxideBenzaldoxime + NCSIsoxazoline
Anionic Cyclizations (e.g., tandem Michael addition−cyclization)

The potent Michael acceptor character of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- enables its participation in elegant cascade reactions initiated by a nucleophilic attack. arkat-usa.org A particularly powerful strategy is the tandem Michael addition-anionic cyclization, where a single nucleophile triggers a sequence of bond-forming events in one pot. rsc.org

The general mechanism involves two key steps:

Michael Addition: A bifunctional nucleophile adds to the C2 position of the enyne system. This creates a resonance-stabilized carbanion at C1.

Intramolecular Cyclization: The anionic center within the newly added nucleophile then attacks the proximal alkyne moiety (C4 position), leading to the formation of a new ring.

This process allows for the highly diastereoselective synthesis of complex cyclic structures under mild conditions. rsc.org The nature of the nucleophile dictates the type of ring that is formed.

The table below outlines potential nucleophiles for such tandem reactions.

Bifunctional NucleophileResulting Intermediate AnionFinal Cyclic Product Type
Ethyl isocyanoacetateIsocyanide-stabilized carbanionFused Oxazoline
MalononitrileDinitrile-stabilized carbanionCyclopentene derivative
β-KetoesterEnolateCyclopentene derivative
Amino-thiolThiolateThiazolidine derivative
Chemo- and Regioselective Aspects in Heterocycle Synthesis

The electron-deficient nature of the double bond in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it an excellent dienophile or Michael acceptor in cycloaddition and annulation reactions for the construction of various heterocycles. The two phenylsulfonyl groups significantly influence the chemo- and regioselectivity of these reactions.

In reactions with enamines and ynamines, 1,1-bis(phenylsulfonyl)-substituted dienes, which are structurally related to our target enyne, have been shown to undergo smooth [4+2] cycloaddition reactions to afford carbocycles and heterocycles in excellent yields. youtube.com The high regioselectivity observed is a direct consequence of the powerful electron-withdrawing nature of the sulfonyl groups. youtube.com For instance, the reaction of 1,3-bis(phenylsulfonyl)butadienes with amidines and thioformamide (B92385) leads to the formation of dihydropyridines and thiopyrans, respectively. youtube.com

The synthesis of substituted pyridines, a key scaffold in numerous bioactive molecules, can be achieved through various methods, including the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or the Diels-Alder reaction of 1-azadienes. acs.orgnih.govrsc.orgnih.gov Given the electronic properties of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-, it can act as a potent Michael acceptor in reactions with suitable nitrogen-containing nucleophiles to form pyridine (B92270) derivatives. For example, pyridyl sulfones are often synthesized via metal-catalyzed coupling of sulfinate salts with halopyridines or through the oxidation of the corresponding sulfides. acs.org

Similarly, the synthesis of pyrroles, another important class of nitrogen-containing heterocycles, can be achieved from sulfonyl-containing precursors. acs.org One-pot methods involving the reaction of terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers, proceeding through an α-imino rhodium carbene intermediate, have been developed for the synthesis of substituted pyrroles. acs.org The 1,1-bis(phenylsulfonyl) moiety in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- can facilitate such transformations by activating the alkyne and influencing the regiochemical outcome of the cyclization. acs.org

Metal-Catalyzed Transformations

The conjugated enyne backbone of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is highly susceptible to a range of metal-catalyzed transformations, with palladium and rhodium complexes being particularly effective in promoting unique and synthetically valuable reactions.

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful toolkit for the functionalization of enynes. The high reactivity of electron-deficient enynes in palladium-catalyzed reactions has been well-documented.

The electron-deficient nature of the alkyne in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it an excellent substrate for palladium-catalyzed conjugate addition reactions. Palladium catalysts can facilitate the addition of a wide range of nucleophiles to the triple bond. While no specific examples for 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- are available, related electron-deficient alkynes readily undergo such reactions. acs.org

Aryl alkynes can be synthesized via a palladium-catalyzed coupling reaction of diaryliodonium compounds with enynes and electron-deficient alkynes. acs.org This provides a single-pot procedure to introduce aryl groups at the alkyne moiety.

Below is a representative table of palladium-catalyzed conjugate additions to electron-deficient alkynes, illustrating typical reaction conditions and yields.

Table 1: Representative Palladium-Catalyzed Conjugate Additions to Electron-Deficient Alkynes

EntryAlkyne SubstrateNucleophileCatalystLigandSolventTemp (°C)Yield (%)
1PhenylacetylenePhenylboronic AcidPd(OAc)₂PPh₃Dioxane8085
21-Hexyne (B1330390)ThiophenolPdCl₂(PPh₃)₂-Toluene10092
3Ethyl PropiolateDiethylaminePd(dba)₂dppfTHF6078

This table is illustrative and based on general reactivity of electron-deficient alkynes.

The introduction of fluoroalkyl groups into organic molecules is of significant interest in medicinal and materials chemistry. Palladium catalysis has emerged as a powerful tool for the fluoroalkylation of unsaturated systems. A palladium-catalyzed carbonylative multicomponent fluoroalkylation of 1,3-enynes has been developed for the synthesis of diverse cyclic compounds. While specific data for 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is not available, palladium-catalyzed perfluoroalkylation of arenes using perfluoroalkyl iodides has been reported, suggesting the feasibility of similar transformations with highly electron-deficient enynes. The reaction typically proceeds in the presence of a phosphine-ligated palladium catalyst and a base.

A palladium(0)-induced addition of fluoroalkyl iodides to alkenes has been shown to proceed under mild conditions, yielding the corresponding adducts in high yields. This suggests that a similar approach could be applicable to the enyne system of our target compound.

Table 2: Representative Palladium-Catalyzed Fluoroalkylation of Unsaturated Systems

EntrySubstrateFluoroalkyl SourceCatalystLigandSolventTemp (°C)Yield (%)
1StyreneCF₃IPd(PPh₃)₄-DMF8075
21,3-ButadieneC₄F₉IPd₂(dba)₃XantphosToluene10068
3BenzeneCF₃-TMSPd(OAc)₂P(o-tol)₃Dioxane12055

This table is illustrative and based on general reactivity of unsaturated systems towards fluoroalkylation.

The mechanisms of palladium-catalyzed reactions of enynes are complex and highly dependent on the nature of the substrate, catalyst, and reaction conditions. Generally, these reactions are initiated by the coordination of the palladium(0) catalyst to the enyne system. This is followed by an oxidative addition or cyclization step to form a palladacycle intermediate. Subsequent steps can involve migratory insertion, reductive elimination, or β-hydride elimination to afford the final product and regenerate the palladium(0) catalyst. youtube.com

In the case of electron-deficient enynes like 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, the electronic properties of the substrate can significantly influence the stability of the intermediates and the rates of the individual steps in the catalytic cycle. The strong electron-withdrawing nature of the bis(phenylsulfonyl) group favors nucleophilic attack on the enyne system and can stabilize anionic intermediates.

Rhodium-Catalyzed Reactions

Rhodium catalysts offer complementary reactivity to palladium in the transformation of enynes, enabling a range of unique cycloaddition and annulation reactions.

Rhodium(III)-catalyzed C-H functionalization of aromatic amides with bis(phenylsulfonyl)diazomethane has been reported, highlighting the compatibility of the bis(phenylsulfonyl) moiety with rhodium catalysis. This suggests that 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- would be a suitable substrate for various rhodium-catalyzed transformations.

Rhodium-catalyzed annulation of arenes with alkynes is a powerful method for the construction of polycyclic aromatic compounds. These reactions often proceed through a weak chelation-assisted C-H activation mechanism. Furthermore, rhodium(III)-catalyzed [4+1] annulation of arenes with 1,3-enynes has been shown to proceed via sp³/sp² C-H activation and a 1,4-rhodium migration. In some cases, 1,3-enynes can even function as one-carbon partners in rhodium-catalyzed oxidative annulations.

The reaction of rhodium carbenoids, generated from diazo compounds, with electron-deficient alkenes can lead to highly stereoselective cyclopropanations. acs.org Given the electron-deficient nature of the double bond in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, it is expected to be a good substrate for such reactions. Additionally, rhodium(II)-catalyzed synthesis of indole- and pyrrole-fused polycyclic compounds from N-sulfonyl-1,2,3-triazoles has been achieved, demonstrating the utility of sulfonyl groups in directing rhodium-catalyzed annulations.

Table 3: Representative Rhodium-Catalyzed Reactions of Enynes and Related Systems

EntrySubstrateReagentCatalystSolventTemp (°C)Product TypeYield (%)
11,6-Enyne-[Rh(COD)Cl]₂Toluene110Cycloisomerization88
2BenzamideBis(phenylsulfonyl)diazomethane[RhCp*Cl₂]₂DCE60C-H Functionalization75
3StyreneEthyl diazoacetateRh₂(OAc)₄CH₂Cl₂25Cyclopropanation95

This table is illustrative and based on general reactivity of enynes and related systems in rhodium catalysis.

Cyclization of Alkynes via C-C Activation

Enynyl hydrocarbons, which contain both a double and a triple bond, are valuable scaffolds in organic synthesis. The conjugated enyne system within 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes the molecule susceptible to a range of cyclization reactions. These transformations can be initiated by the activation of the alkyne or alkene moiety by a transition metal catalyst, leading to the formation of complex cyclic and polycyclic structures. Oxidative cyclization methods, in particular, offer innovative pathways to functionalized cyclic molecules from enyne precursors, often proceeding through radical or organometallic intermediates. For instance, rhodium catalysis can facilitate an oxidative [4+1] annulation of 1,3-enynes, where a Rh(III) alkenyl intermediate undergoes a 1,4-migration and subsequent cyclization to yield spirocyclic compounds. The presence of the two phenylsulfonyl groups on the alkene portion of the molecule significantly influences its reactivity, primarily by withdrawing electron density, which can affect catalyst coordination and the subsequent steps of the catalytic cycle.

Pauson-Khand Type Cycloadditions and Homologous Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by a metal-carbonyl complex. wikipedia.org Given that 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- contains both an alkene and an alkyne within the same molecule (as a 1,6-enyne), it is an ideal substrate for an intramolecular Pauson-Khand reaction.

The generally accepted mechanism for this reaction begins with the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. wikipedia.org This is followed by the coordination of the alkene, leading to a metallacyclopentene intermediate. wikipedia.org Subsequent migratory insertion of carbon monoxide into a metal-carbon bond and final reductive elimination delivers the bicyclic cyclopentenone product. wikipedia.org While the intermolecular version of this reaction can suffer from poor regioselectivity, the intramolecular nature of the reaction with this substrate predetermines the connectivity of the resulting bicyclic system. wikipedia.org

Catalyst System Reaction Type Key Features
Dicobalt Octacarbonyl (Co₂(CO)₈)Intramolecular Pauson-KhandStoichiometric amounts are traditionally required, often under a CO atmosphere. wikipedia.org
Catalytic Transition Metals (e.g., Rh, Ir)Catalytic Pauson-KhandAllows for lower catalyst loading and often milder reaction conditions. wikipedia.org
Molybdenum or Tungsten CarbonylsHetero-Pauson-KhandCan be used for homologous reactions, potentially incorporating different atoms into the ring system. wikipedia.org
Enantioselective Approaches

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic chemistry. For cyclization reactions involving enyne substrates, enantioselectivity can be induced through the use of chiral catalysts. nih.govnih.gov In the context of Pauson-Khand reactions and other metal-catalyzed enyne cyclizations, this is typically accomplished by employing transition metals coordinated to chiral ligands. wikipedia.orgnih.gov

The design of new chiral ligands, particularly those based on ferrocene (B1249389) or axially chiral backbones like BINOL, has been crucial for the advancement of asymmetric catalysis. nih.govacademie-sciences.fr For example, chiral ferrocenyl phosphine-gold(I) complexes have proven highly effective in the enantioselective cyclization of 1,6-enynes, generating chiral products with excellent enantioselectivity. nih.gov The mechanism of enantioinduction often relies on noncovalent interactions between the chiral ligand and the substrate within the coordination sphere of the metal, which directs the substrate to react from a specific face. nih.gov Computational and crystallographic studies have been instrumental in understanding these interactions and rationally designing more effective catalysts. nih.gov This approach could be applied to the cyclization of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- to produce enantioenriched bicyclic systems. nih.govnih.gov

Chiral Ligand/Catalyst Type Metal Applicable Reaction Enantiocontrol Mechanism
BINAPCo, Rh, IrPauson-Khand ReactionChiral environment created by the axially chiral diphosphine ligand. wikipedia.org
Ferrocenyl PhosphinesAu(I)Enyne Cycloaddition/AlkoxycyclizationNoncovalent interactions (CH−π, π–π) between the ligand and substrate control the stereochemical outcome. nih.gov
Chiral PhosphotriestersZnHydrosilylationChiral backbone of the ligand (e.g., BINOL) induces asymmetry. academie-sciences.fr
WalphosCu1,3-Dipolar CycloadditionFormation of a chiral catalyst-substrate complex directs the approach of the reacting partner. researchgate.net

Other Transition Metal Catalysis for Alkyne/Alkene Functionalization

Beyond cycloaddition reactions, the rich functionality of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- allows for a diverse array of transition-metal-catalyzed transformations. acs.orgmdpi.com The functionalization of alkynes using transition metal catalysts provides direct access to stereochemically defined multisubstituted alkenes, which are important structural motifs in bioactive compounds and advanced materials. acs.org

These reactions often begin with the transmetalation of an organometallic reagent to the catalyst, followed by the 1,2-migratory insertion of the alkyne's triple bond. acs.org The resulting alkenyl-metal intermediate can then be trapped by various reagents to build molecular complexity. acs.org Catalytic systems based on palladium, rhodium, gold, and copper are widely used for these purposes. acs.orgmdpi.comacs.org For instance, palladium complexes are known to catalyze the thiocarbonylation of conjugated enynes, while rhodium and gold catalysts can promote various C-H alkynylations and cyclizations. mdpi.comacs.org

Desulfonylation Strategies and Their Mechanistic Basis

The phenylsulfonyl group is often employed as a "chemical chameleon" in organic synthesis; it acts as a powerful activating group and is frequently removed once its synthetic purpose has been fulfilled. organicreactions.orgresearchgate.netnih.gov Desulfonylation reactions lead to the cleavage of the carbon-sulfur bond, typically under reductive conditions. wikipedia.org

Reductive Elimination of Sulfonyl Groups

Reductive desulfonylation is a common strategy for replacing a C-SO₂Ph bond with a C-H bond. organicreactions.orgwikipedia.org This process is typically accomplished using active metals or low-valent metal salts. wikipedia.org The mechanism of reductions that use metal amalgams is thought to involve an initial single-electron transfer (SET) to the sulfone. wikipedia.org This generates a radical anion, which then fragments to produce a stable sulfinate anion (PhSO₂⁻) and an organic radical. wikipedia.org This radical can then be further reduced and protonated to yield the final hydrocarbon product. researchgate.net

In cases where a suitable leaving group is present on the β-carbon, a reductive elimination can occur to form an alkene, a transformation that is the cornerstone of the Julia-Lythgoe olefination. wikipedia.orgorganic-chemistry.org For a substrate like 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, simple reductive desulfonylation would remove one or both sulfonyl groups, replacing them with hydrogen atoms.

Reducing Agent Typical Conditions Mechanistic Pathway
Sodium Amalgam (Na/Hg)Methanol, THFSingle-Electron Transfer (SET), radical anion fragmentation. wikipedia.org
Aluminum Amalgam (Al/Hg)Aqueous THFSimilar to sodium amalgam, useful for various substrates. wikipedia.org
Samarium(II) Iodide (SmI₂)THF, HMPAPotent single-electron donor, effective for β-hydroxy sulfones. wikipedia.orgorganic-chemistry.org
Lithium Aluminium Hydride/Titanium Tetrachloride (LiAlH₄/TiCl₄)Tetrahydrofuran (THF)Reduces a variety of sulfones to sulfides or fully desulfonylates them. researchgate.net
Electrochemical ReductionProtic Medium, Constant PotentialCathodic reduction induces C-S or N-S bond cleavage. researchgate.net

Nucleophilic Desulfonylation

While reductive methods are most common, desulfonylation can also be influenced by nucleophiles, particularly when the sulfonyl group is part of a good leaving group or when it activates an adjacent position to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The gem-bis(phenylsulfonyl) group in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes the vinylic system a potent Michael acceptor. A nucleophile could add to the C2 position, and under certain conditions, this could be followed by a protonation and subsequent elimination sequence that might lead to the loss of a phenylsulfinate group.

Transformation of Sulfonyl Moieties to Other Functional Groupsresearchgate.net

The synthetic utility of the 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- scaffold is significantly enhanced by the ability to transform the phenylsulfonyl groups into other functionalities. The bis(phenylsulfonyl) moiety, while a powerful electron-withdrawing group that facilitates various synthetic transformations, can be subsequently removed or converted, allowing for the introduction of a diverse range of chemical entities. Research in this area has primarily focused on reductive desulfonylation and related processes that cleave the carbon-sulfur bond, effectively replacing the sulfonyl group with hydrogen or facilitating the formation of new carbon-carbon bonds.

Reductive desulfonylation is a key strategy for removing the sulfonyl groups. This process is typically achieved using reducing agents, which can include metal amalgams, such as sodium amalgam (Na/Hg), or other reducing metal systems. The choice of reducing agent and reaction conditions can influence the outcome of the reaction, leading to either saturated products or preserving unsaturation within the molecule.

In the context of molecules bearing the gem-bis(phenylsulfonyl) group, which consists of two phenylsulfonyl groups attached to the same carbon atom, the transformation often proceeds in a stepwise manner. The removal of the first sulfonyl group can be accomplished under specific conditions, yielding a monosulfonylated intermediate. This intermediate can then be isolated or subjected to further reduction to remove the second sulfonyl group. The reactivity of the sulfonyl groups can be influenced by the presence of other functional groups within the molecule, such as the enyne moiety in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-.

The general mechanism for reductive desulfonylation often involves the formation of a radical anion intermediate upon single-electron transfer from the reducing metal. This is followed by the cleavage of the carbon-sulfur bond to release a sulfinate anion and a carbon-centered radical. The carbon radical can then be further reduced and protonated to yield the final desulfonylated product. The efficiency and selectivity of these reactions are dependent on factors such as the solvent, temperature, and the specific reducing agent employed.

While specific studies on the transformation of the sulfonyl moieties in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- are not extensively detailed in the provided search results, the general principles of desulfonylation of vinyl and alkyl sulfones provide a foundational understanding of the expected reactivity. The following table summarizes typical conditions for desulfonylation reactions found in related systems, which could be applicable to the target compound.

Starting Material (General Structure)Reagents and ConditionsProduct (General Structure)Notes
R-SO₂PhNa/Hg, Na₂HPO₄, MethanolR-HA common method for reductive desulfonylation.
R-C(SO₂Ph)₂-R'Na/Hg, THF/MethanolR-CH(SO₂Ph)-R' or R-CH₂-R'Stepwise reduction is often possible.
Alkenyl-SO₂PhAl(Hg), THF/H₂OAlkeneUseful for preserving the double bond.
Alkenyl-SO₂PhSmI₂, HMPAAlkeneSamarium(II) iodide is a powerful reducing agent.

Table 1: Representative Conditions for Reductive Desulfonylation.

It is important to note that the reactivity of the enyne system in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- could lead to competing side reactions under certain reductive conditions. For instance, the triple bond could also be susceptible to reduction. Therefore, the choice of reagents and the fine-tuning of reaction conditions are critical to achieve the desired selective transformation of the sulfonyl groups. Further research specifically targeting this compound would be necessary to fully elucidate the optimal pathways for its functional group interconversions.

Computational and Theoretical Investigations of 1 Octen 3 Yne, 1,1 Bis Phenylsulfonyl

Quantum Chemical Calculations (DFT, ab initio) for Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for predicting the three-dimensional structure and electronic properties of molecules. For a molecule like 1-Octen-3-yne (B94658), 1,1-bis(phenylsulfonyl)- , these methods could provide invaluable insights into its geometry, stability, and potential reactivity.

Ab initio molecular orbital calculations have been successfully used to optimize the geometries of various acyclic and cyclic sulfones. researchgate.net For instance, calculations at the STO-3G* level have shown good agreement with experimental geometries where available. researchgate.net For the title compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine key structural parameters. nih.gov

Predicted Structural Features: The geometry around the C1 carbon, bonded to two phenylsulfonyl groups, is expected to be tetrahedral. The C-S-C bond angles within the sulfonyl groups and the dihedral angles involving the phenyl rings would be optimized to minimize steric hindrance. The conjugated en-yne system (C1=C2-C3≡C4) would exhibit bond lengths intermediate between typical single, double, and triple bonds, indicating electron delocalization.

Hypothetical Optimized Geometry Data: A hypothetical DFT study could yield a data table similar to the one below, detailing the predicted bond lengths and angles.

ParameterPredicted Value (Exemplary)
C1=C2 Bond Length~1.35 Å
C2-C3 Bond Length~1.43 Å
C3≡C4 Bond Length~1.21 Å
C1-S Bond Length~1.80 Å
S-O Bond Length~1.45 Å
∠ C2-C1-S~121°
∠ S-C1-S~115°
∠ C1-S-O~108°
∠ O-S-O~120°
Note: These values are illustrative and would require actual DFT calculations for verification.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- , the conjugated system and the powerful electron-withdrawing nature of the bis(phenylsulfonyl) group create multiple sites for potential reactions.

Potential Reactions and Mechanistic Insights:

Cycloaddition Reactions: Alkynyl sulfones are known to participate in [4+2] Diels-Alder and [3+2] cycloaddition reactions. ucl.ac.ukacs.org DFT studies can predict the activation energies and thermodynamics of such reactions, for example, a 1,3-dipolar cycloaddition with a nitrile oxide. ucl.ac.uk Theoretical studies on similar systems suggest that these reactions can be highly regioselective. researchgate.net

Michael Additions: The C2 carbon of the en-yne system is activated by the adjacent alkyne and the C1 carbon is highly activated by the two sulfonyl groups, making the double bond susceptible to Michael addition by nucleophiles. Computational models could determine the transition state structures and energies for the addition of nucleophiles like thiols, a reaction well-studied for vinyl sulfones. ucl.ac.uk

Molecular Orbital Analysis and Reactivity Indices (e.g., Fukui functions, Conceptual DFT)

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in predicting reactivity. libretexts.org

FMO Analysis: For 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- , the HOMO is expected to be localized primarily on the π-system of the en-yne moiety. The LUMO, conversely, would be significantly lowered in energy and have substantial contributions from the C1 and C2 carbons and the sulfonyl groups, due to the powerful electron-withdrawing effect of the two SO₂Ph groups. The small HOMO-LUMO gap would indicate a molecule that is relatively reactive and can act as both an electron donor (from the HOMO) and an acceptor (to the LUMO).

Reactivity Indices: Conceptual DFT provides reactivity indices that quantify these concepts.

Fukui Functions: These would be calculated to identify the most electrophilic and nucleophilic sites within the molecule. The C1 and C2 positions are expected to have high values for the Fukui function f+, indicating susceptibility to nucleophilic attack. The C4 carbon might show a higher f- value, suggesting it as a site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It is predicted that there would be a large, positive electrostatic potential (electron-deficient region) around the C1-C2 vinyl fragment and the sulfur atoms of the sulfonyl groups, while the oxygen atoms and the π-cloud of the alkyne would show negative potential.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational studies are crucial for predicting and explaining the selectivity of chemical reactions. For a multifunctional molecule like 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- , predicting where and how a reaction will occur is key.

Regioselectivity: In a reaction like a cycloaddition, DFT can be used to compare the activation barriers for the formation of different regioisomers. For example, in a [3+2] cycloaddition with an azide, calculations could determine whether the 1,4- or 1,5-disubstituted triazole is the favored product by comparing the respective transition state energies. researchgate.net The strong polarization induced by the bis(phenylsulfonyl) group would likely lead to a high degree of regioselectivity in many of its reactions.

Stereoselectivity: In reactions that can form stereoisomers, such as the Diels-Alder reaction, computational analysis of the different transition states (e.g., endo vs. exo) can predict the major product. The steric bulk of the two phenylsulfonyl groups would play a significant role in dictating the stereochemical outcome of an approaching reactant.

Understanding Electronic and Steric Effects of Bis(phenylsulfonyl) Group

The geminal bis(phenylsulfonyl) group at the C1 position is the most defining feature of this molecule, imparting unique electronic and steric properties.

Electronic Effects:

Electron-Withdrawing Nature: The sulfonyl group (SO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Having two such groups on the same carbon atom (a gem-disulfonyl moiety) dramatically increases this effect. This leads to a highly electron-deficient (electrophilic) double bond (C1=C2). This activation makes the vinyl group highly susceptible to nucleophilic attack and an excellent dienophile in Diels-Alder reactions. acs.org

Stabilization of Anions: The bis(phenylsulfonyl)methane (B177063) moiety is known for its high acidity, as the resulting carbanion is exceptionally well-stabilized by resonance delocalization over the four sulfonyl oxygen atoms and the phenyl rings. This property would also stabilize any anionic intermediate formed at the C1 position during a reaction.

Steric Effects: The two bulky phenylsulfonyl groups create significant steric hindrance around the C1 carbon. This steric bulk would influence the trajectory of incoming reagents, likely favoring attack at the less hindered C2 position or on the opposite face of the molecule. In reactions involving the alkyne, the bis(phenylsulfonyl) group would act as a large steric director, influencing the stereoselectivity of the transformation. Computational methods like steric maps could be used to visualize and quantify this steric hindrance.

Advanced Characterization Methodologies for Mechanistic Elucidation of 1 Octen 3 Yne, 1,1 Bis Phenylsulfonyl Transformations

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection (e.g., NMR, IR, MS)

The real-time observation of chemical reactions as they occur is a powerful tool for understanding reaction kinetics and identifying short-lived intermediates that may not be detectable upon workup. For the transformations of 1-Octen-3-yne (B94658), 1,1-bis(phenylsulfonyl)-, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable.

In-situ NMR spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products over time. michael-hunger.demichael-hunger.de For instance, in a Michael addition reaction involving 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, the disappearance of the characteristic vinyl proton signals of the starting material and the appearance of new signals corresponding to the adduct can be quantified. By acquiring spectra at regular intervals, kinetic data can be generated, providing insights into the reaction order and rate constants. Furthermore, the detection of transient intermediates, such as a stabilized carbanion, may be possible at low temperatures, offering direct evidence for a proposed reaction pathway. youtube.com

Table 1: Hypothetical In-Situ ¹H NMR Monitoring Data for the Michael Addition of a Nucleophile to 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-

Time (minutes)Integral of Vinylic Proton (Starting Material)Integral of Methine Proton (Product)
01.000.00
100.750.25
200.500.50
300.250.75
60<0.05>0.95

In-situ IR spectroscopy is particularly useful for tracking changes in functional groups. The strong, characteristic stretching frequencies of the alkyne (C≡C) and sulfonyl (S=O) groups in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- can be monitored throughout a reaction. For example, in a reaction where the alkyne is consumed, a decrease in the intensity of its corresponding IR band would be observed.

Mass spectrometry, when coupled with a reaction interface that allows for real-time sampling, can detect the mass-to-charge ratio of ions in the reaction mixture. This is especially powerful for identifying intermediates and products as they are formed. Electrospray ionization (ESI-MS) is a soft ionization technique that can be used to gently transfer ions from the solution phase to the gas phase for analysis, making it well-suited for the detection of delicate intermediates.

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a classic and definitive method for tracing the fate of atoms throughout a chemical transformation, thereby elucidating the reaction mechanism. chem-station.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like NMR or mass spectrometry. beilstein-journals.orgnih.gov

For reactions involving 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, deuterium (B1214612) labeling can be particularly informative. For example, to probe the mechanism of a protonation step in a Michael addition, the reaction can be quenched with a deuterated acid (e.g., D₂O or CH₃COOD). nih.govacs.org The position of the deuterium atom in the final product, as determined by ¹H and ²H NMR spectroscopy, can confirm whether the protonation occurs at the α-carbon, as would be expected for a conjugate addition to the activated double bond. nih.gov

Table 2: Representative Isotopic Labeling Experiment for a Michael Addition

Labeled ReagentProposed IntermediateExpected Product StructureAnalytical Confirmation
Deuterated Thiol (R-SD)Thiolate addition to the double bondAdduct with deuterium on the sulfur-bearing carbonAbsence of a signal for the corresponding proton in ¹H NMR; presence of a signal in ²H NMR
Deuterated Water (D₂O) quenchEnolate intermediateAdduct with deuterium on the carbon alpha to the sulfonyl groupsShift in the mass spectrum corresponding to the incorporation of one deuterium atom; specific signal in ²H NMR

These studies can provide unambiguous evidence for bond-forming and bond-breaking steps, helping to distinguish between different possible mechanistic pathways.

X-ray Crystallographic Analysis of Key Reaction Products and Intermediates for Structural Confirmation of Reaction Mechanisms

While spectroscopic methods provide valuable information about connectivity and electronic environment, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure of a crystalline compound. researchgate.netresearchgate.net By obtaining a single crystal of a key reaction product or a stable intermediate, its precise atomic arrangement, including bond lengths, bond angles, and stereochemistry, can be determined.

In the context of transformations of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, X-ray crystallography is crucial for unequivocally establishing the regioselectivity and stereoselectivity of a reaction. For instance, in a Diels-Alder reaction where 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- acts as the dienophile, X-ray analysis of the resulting cycloadduct would confirm the endo or exo stereochemistry, which in turn provides insight into the transition state of the reaction.

Table 3: Hypothetical Crystallographic Data for a Reaction Product of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Key Bond Length (C-S) (Å)1.78
Key Bond Angle (O-S-O) (°)119.5

The structural data obtained from X-ray crystallography provides irrefutable evidence that can validate or disprove a proposed reaction mechanism. For complex molecules with multiple stereocenters, this technique is often indispensable for a complete and accurate mechanistic picture.

Synthetic Applications of 1 Octen 3 Yne, 1,1 Bis Phenylsulfonyl As a Versatile Synthon

Building Blocks for Complex Carbocyclic and Polycyclic Architectures

The enyne functionality within 1-octen-3-yne (B94658), 1,1-bis(phenylsulfonyl)- serves as a linchpin for the assembly of complex carbocyclic and polycyclic structures. The gem-bis(phenylsulfonyl) group significantly activates the terminal double bond for nucleophilic attack, while the alkyne moiety stands ready for a variety of subsequent transformations, making it an ideal substrate for cascade cyclizations.

Radical-mediated cascade cyclizations of 1,n-enynes are a powerful tool for creating fused and spirocyclic systems. researchgate.net Arylsulfonyl radicals, which can be generated from sources like sulfonyl hydrazides, can trigger a cascade by adding to one of the unsaturated bonds of the enyne. researchgate.net For instance, an arylsulfonyl radical could add to the alkyne of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-, initiating a sequence of cyclizations to furnish highly substituted indene (B144670) or dihydronaphthalene derivatives. The specific outcome of these cascades can often be controlled by the reaction conditions and the nature of the tether connecting the ene and yne components. researchgate.netresearchgate.net Such reactions are known to proceed under metal-free conditions, offering a sustainable approach to complex scaffolds. researchgate.net

Furthermore, the electron-deficient nature of the vinyl sulfone moiety makes it a potent dienophile in Diels-Alder reactions. Cycloaddition with a suitable diene would yield a cyclohexene (B86901) ring, which could then undergo further transformations involving the pendant alkyne and butyl chain, leading to the rapid construction of polycyclic frameworks. The reactivity of bis(phenylsulfonyl)-substituted alkenes as powerful dienophiles is well-documented, often leading to highly substituted cycloadducts that can be further elaborated. acs.org

The following table summarizes potential carbocyclic and polycyclic structures accessible from 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-.

Reaction TypePotential ProductsKey Features
Radical Cascade CyclizationSubstituted Indenes, DihydronaphthalenesMetal-free conditions, formation of multiple C-C and C-S bonds in one pot.
Diels-Alder ReactionFunctionalized CyclohexenesHigh regioselectivity and stereoselectivity due to the activating sulfonyl groups.
[2+2] CycloadditionSubstituted CyclobutanesAccess to strained ring systems that are valuable synthetic intermediates.

Precursors in Enantioselective and Diastereoselective Synthesis

The synthesis of single enantiomers or diastereomers of a target molecule is a cornerstone of modern organic chemistry. The multiple reactive sites and stereogenic potential of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- make it a promising substrate for asymmetric transformations.

Enantioselective synthesis can be approached through the use of chiral catalysts. For example, a gold(I)-catalyzed ring expansion of related allenylcyclopropanols has been shown to produce cyclobutanones with high enantioselectivity. nih.gov A similar strategy could be envisioned where a chiral Lewis acid activates the enyne system of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- towards a stereocontrolled cyclization or addition reaction. The development of enantioselective methods for the synthesis of axially chiral biaryls from 1,4-diketones highlights the potential for chirality transfer processes in building complex, stereodefined molecules. nih.gov

Diastereoselective reactions can be controlled by the inherent stereochemistry of the substrate or by the use of chiral auxiliaries. In reactions involving 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-, the existing double bond geometry and the potential for creating new stereocenters during addition or cyclization reactions offer opportunities for diastereocontrol. For instance, in an intramolecular Alder-ene type reaction, the transition state geometry can dictate the formation of either cis or trans products. nih.gov The presence of bulky phenylsulfonyl groups can also exert significant steric influence, directing the approach of reagents and controlling the stereochemical outcome of reactions.

The table below outlines potential stereoselective reactions involving 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-.

Stereoselective ApproachReaction ExampleExpected Outcome
Enantioselective CatalysisChiral Lewis acid-catalyzed cycloadditionEnantioenriched carbocycles or heterocycles.
Diastereoselective AdditionSubstrate-controlled Michael additionFormation of specific diastereomers due to steric hindrance from sulfonyl groups.
Auxiliary-Controlled ReactionReaction with a chiral nucleophileHigh diastereoselectivity guided by the chiral auxiliary.

Role in Cascade, Domino, and Multicomponent Reactions for Increased Molecular Complexity

Cascade, domino, and multicomponent reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. beilstein-journals.org The structure of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- is ideally suited for such transformations.

A multicomponent reaction could involve the simultaneous reaction of the alkene, the alkyne, and an external nucleophile and electrophile. For example, a multicomponent hydrosulfonylation of alkynes has been developed for the synthesis of vinyl sulfones, demonstrating the feasibility of such complexity-building reactions. rsc.org One could envision a process where a nucleophile adds to the activated alkene of 1-octen-3-yne, 1,1-bis(phenylsulfonyl)-, generating an intermediate that then undergoes an intramolecular cyclization onto the alkyne, possibly trapping an external electrophile in the process.

Domino reactions, where one reaction triggers the next in a sequence, are also highly plausible. beilstein-journals.org A Michael addition to the vinyl sulfone moiety could create a nucleophilic intermediate poised to attack the internal alkyne, leading to the formation of a cyclic product. Such sequences can be triggered by a variety of reagents under mild conditions.

The following table illustrates potential complexity-building reactions using 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-.

Reaction ClassIllustrative TransformationIncrease in Complexity
Multicomponent ReactionAddition-cyclization-trapping sequenceFormation of multiple new bonds and incorporation of several new fragments in one step.
Domino ReactionMichael-addition-intramolecular cyclizationRapid construction of cyclic structures with defined stereochemistry.
Cascade CyclizationRadical-initiated polycyclizationFormation of complex polycyclic architectures from a linear precursor.

Synthesis of Specific Functional Groups and Molecular Motifs (e.g., Vinyl Sulfones, Substituted Cyclobutenes)

Beyond its use in constructing complex ring systems, 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- can serve as a precursor to valuable functional groups and molecular motifs.

The gem-bis(phenylsulfonyl)ethylene unit is a well-established synthetic equivalent for a vinyl sulfone. organic-chemistry.orgrsc.orgresearchgate.net Vinyl sulfones are important synthetic intermediates and are found in a variety of biologically active molecules. rsc.org The reactivity of the vinyl sulfone moiety in 1-octen-3-yne, 1,1-bis(phenylsulfonyl)- allows for its participation in Michael additions, cycloadditions, and other transformations, making it a versatile handle for further functionalization.

The enyne functionality also predisposes this molecule to participate in [2+2] cycloaddition reactions to form substituted cyclobutenes. organic-chemistry.org The reaction of the alkyne with an alkene, or the vinyl sulfone with an alkyne, under thermal or photochemical conditions, or in the presence of a suitable catalyst, could provide access to highly functionalized four-membered rings. organic-chemistry.orgnih.gov These strained rings are valuable intermediates in organic synthesis, serving as precursors to a variety of other cyclic and acyclic structures. organic-chemistry.org

The table below details the synthesis of specific functional groups and motifs from 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-.

Target MotifSynthetic ApproachSignificance
Vinyl SulfonesAs a starting materialThe inherent vinyl sulfone moiety can be modified or used to direct further reactions.
Substituted Cyclobutenes[2+2] CycloadditionAccess to strained ring systems for further synthetic elaboration.
Functionalized DienesElimination or rearrangement reactionsUseful building blocks for Diels-Alder and other cycloaddition reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonyl-containing compounds often involves sulfonylation reactions. For example, analogous bis-sulfonylated compounds can be prepared via nucleophilic substitution using sodium hydride (NaH) as a base and aryl bromides or iodides as electrophiles, as demonstrated in bisphosphonate syntheses . Optimization may include varying reaction temperatures (e.g., 0°C to room temperature), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or GC-MS is critical to minimize side products.

Q. What spectroscopic techniques are essential for characterizing 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are vital for confirming the structure, particularly the sulfonyl and alkyne moieties. For example, sulfonyl groups typically deshield adjacent protons, while alkyne protons resonate in specific regions (e.g., δ 2.0–3.0 ppm for terminal alkynes) .
  • Infrared Spectroscopy (IR) : Strong absorption bands near 1150–1300 cm⁻¹ confirm sulfonyl S=O stretching, while alkyne C≡C stretches appear around 2100–2260 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and fragmentation patterns. Databases like NIST Chemistry WebBook provide reference spectra for cross-validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific safety data for this compound are unavailable, sulfones generally require precautions against inhalation and skin contact. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid incompatible materials (e.g., strong oxidizers). Refer to safety protocols for diphenyl sulfone analogs, which emphasize proper ventilation and emergency procedures .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including sulfonyl group electron-withdrawing effects and alkyne π-orbital interactions. For example, studies on bisphosphonates used DFT to analyze bond angles and charge distribution, which can be adapted to predict reactivity in cycloadditions or nucleophilic attacks . Software like Gaussian or ORCA, combined with visualization tools (e.g., VMD), enables visualization of molecular orbitals and electrostatic potentials.

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl-alkyne compounds?

  • Methodological Answer : Contradictions may arise from solvent effects, impurities, or instrumentation variability. To address this:

  • Cross-validate spectra with databases (e.g., NIST ) or replicate experiments under standardized conditions.
  • Use deuterated solvents and internal standards (e.g., TMS) for NMR calibration.
  • Isolate intermediates to confirm reaction pathways, as demonstrated in bisphosphonate syntheses where intermediates were characterized at each step .

Q. What are the mechanistic implications of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- in Diels-Alder reactions?

  • Methodological Answer : The electron-deficient alkyne in this compound may act as a dienophile. Mechanistic studies could involve kinetic isotope effects (KIE) or trapping intermediates. For example, alkynyl iodonium salts (similar to those in ) undergo cycloadditions via concerted or stepwise pathways. Computational modeling (e.g., transition state analysis) and variable-temperature NMR can elucidate regioselectivity and activation parameters.

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for sulfonyl-alkyne syntheses?

  • Methodological Answer : Yield variations often stem from differences in reagent purity, moisture sensitivity, or workup procedures. For reproducibility:

  • Purify reagents (e.g., distill THF over sodium/benzophenone).
  • Control humidity using inert atmospheres (argon/nitrogen).
  • Optimize quenching (e.g., aqueous workup vs. column chromatography) to isolate products efficiently. Comparative studies on bisphosphonates highlighted the impact of reaction time and stoichiometry on yields .

Application-Oriented Questions

Q. What role can this compound play in designing bioactive molecules?

  • Methodological Answer : The sulfonyl and alkyne groups are versatile handles for click chemistry (e.g., azide-alkyne cycloaddition) or sulfonamide-based drug candidates. Analogous compounds have been explored for antimicrobial or anticancer activity . To assess bioactivity, conduct in vitro assays (e.g., MIC for antimicrobial studies) and structure-activity relationship (SAR) analyses by modifying the phenyl or alkyne substituents.

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